molecular formula C18H18Cl2N2 B11055136 2-butyl-1-(2,4-dichlorobenzyl)-1H-benzimidazole

2-butyl-1-(2,4-dichlorobenzyl)-1H-benzimidazole

Cat. No.: B11055136
M. Wt: 333.3 g/mol
InChI Key: IWPPXFPVHUECIL-UHFFFAOYSA-N
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Description

2-BUTYL-1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities. This particular compound is characterized by the presence of a butyl group and a dichlorophenylmethyl group attached to the benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTYL-1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Attachment of the Dichlorophenylmethyl Group: The dichlorophenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-BUTYL-1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-BUTYL-1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-BUTYL-1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-BUTYL-1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZIMIDAZOLE
  • 2-BUTYL-1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-THIAZOLE
  • 2-BUTYL-1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-OXAZOLE

Uniqueness

2-BUTYL-1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both butyl and dichlorophenylmethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18Cl2N2

Molecular Weight

333.3 g/mol

IUPAC Name

2-butyl-1-[(2,4-dichlorophenyl)methyl]benzimidazole

InChI

InChI=1S/C18H18Cl2N2/c1-2-3-8-18-21-16-6-4-5-7-17(16)22(18)12-13-9-10-14(19)11-15(13)20/h4-7,9-11H,2-3,8,12H2,1H3

InChI Key

IWPPXFPVHUECIL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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